molecular formula C16H14ClN3O6 B6074605 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide

5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B6074605
M. Wt: 379.75 g/mol
InChI Key: QAOYGRFSYDQEIW-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide, also known as ENB-5, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. ENB-5 has potential applications in the treatment of hyperpigmentation disorders such as melasma, as well as in the development of new skin-whitening agents.

Mechanism of Action

The mechanism of action of 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide involves inhibition of the enzyme tyrosinase, which is involved in the production of melanin. Melanin is responsible for the color of skin, hair, and eyes. Inhibition of tyrosinase leads to a decrease in melanin production, which can result in skin whitening. 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide achieves this by binding to the active site of the enzyme and preventing it from catalyzing the conversion of tyrosine to melanin.
Biochemical and Physiological Effects:
5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various skin conditions. It has also been shown to have low cytotoxicity, which is an important consideration for any potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide is its potent inhibition of tyrosinase, which makes it a promising candidate for the development of new skin-whitening agents. Another advantage is its low cytotoxicity, which suggests that it may be relatively safe for use in humans. However, one limitation of 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide is its relatively complex synthesis method, which could make it difficult to produce on a large scale.

Future Directions

There are several potential future directions for research on 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide. One possibility is the development of new skin-whitening agents based on its structure and mechanism of action. Another possibility is the investigation of its potential use in the treatment of other hyperpigmentation disorders, such as post-inflammatory hyperpigmentation. Further studies could also explore its potential as an antioxidant and anti-inflammatory agent for the treatment of various skin conditions. Finally, research could focus on developing more efficient and cost-effective synthesis methods for 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide.

Synthesis Methods

5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-hydroxybenzohydrazide with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde to form an intermediate product. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-chlorosalicylic acid to yield the final product.

Scientific Research Applications

5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in the field of dermatology. It has been shown to be a potent inhibitor of tyrosinase, which is involved in the production of melanin. This makes it a promising candidate for the development of new skin-whitening agents. 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide has also been investigated for its potential use in the treatment of hyperpigmentation disorders such as melasma. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various skin conditions.

properties

IUPAC Name

5-chloro-N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O6/c1-2-26-14-7-11(20(24)25)5-9(15(14)22)8-18-19-16(23)12-6-10(17)3-4-13(12)21/h3-8,21-22H,2H2,1H3,(H,19,23)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOYGRFSYDQEIW-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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